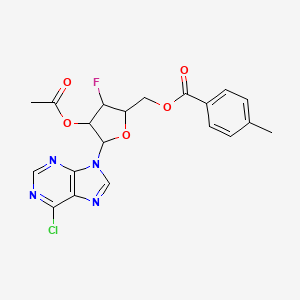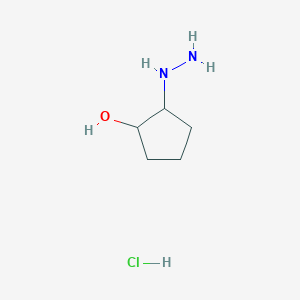![molecular formula C28H24FN3O3 B12101009 8-(2-fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12101009.png)
8-(2-fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IMidazo[1,2-a]pyriMidin-5(8H)-one, 8-[(2-fluorophenyl)Methyl]-6-(3-Methoxyphenyl)-2-(4-Methoxyphenyl)-7-Methyl- is a complex organic compound that belongs to the class of imidazopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IMidazo[1,2-a]pyriMidin-5(8H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazopyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of various substituents such as the fluorophenyl, methoxyphenyl, and methyl groups through nucleophilic or electrophilic substitution reactions.
Catalytic Reactions: Use of catalysts to facilitate specific bond formations and enhance reaction efficiency.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
High-Pressure Reactions: To accelerate reaction rates.
Temperature Control: Precise temperature management to ensure selective reactions.
Purification Techniques: Use of chromatography and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
IMidazo[1,2-a]pyriMidin-5(8H)-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or carbonyl compounds.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metals.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
IMidazo[1,2-a]pyriMidin-5(8H)-one derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as anti-cancer, anti-inflammatory, or antimicrobial agents.
Biological Studies: Investigation of their interactions with biological targets such as enzymes or receptors.
Material Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of IMidazo[1,2-a]pyriMidin-5(8H)-one derivatives involves their interaction with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways and result in therapeutic effects. For example, binding to a specific enzyme may inhibit its activity and lead to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Imidazopyridines: Known for their sedative and anxiolytic properties.
Pyrimidinones: Studied for their antiviral and anticancer activities.
Uniqueness
IMidazo[1,2-a]pyriMidin-5(8H)-one derivatives are unique due to their specific substitution pattern, which can result in distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C28H24FN3O3 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
8-[(2-fluorophenyl)methyl]-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C28H24FN3O3/c1-18-26(20-8-6-9-23(15-20)35-3)27(33)32-17-25(19-11-13-22(34-2)14-12-19)30-28(32)31(18)16-21-7-4-5-10-24(21)29/h4-15,17H,16H2,1-3H3 |
InChI Key |
XXHKQKKBVWAJCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C=C(N=C2N1CC3=CC=CC=C3F)C4=CC=C(C=C4)OC)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane](/img/structure/B12100932.png)

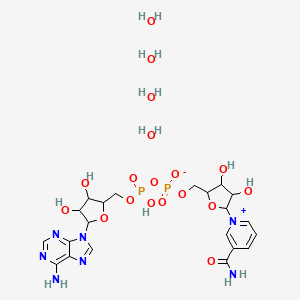




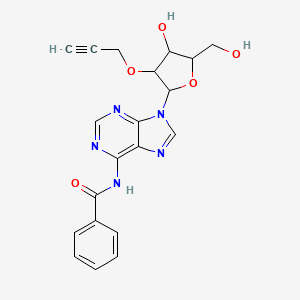
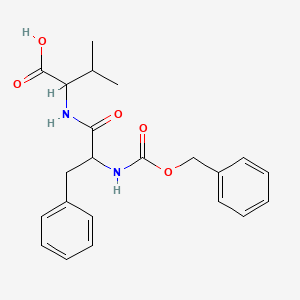
![tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12100978.png)
